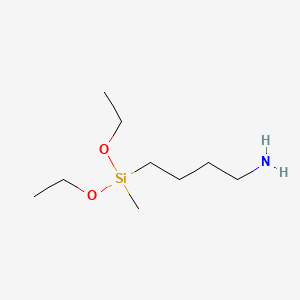

4-(Diethoxymethylsilyl)butylamine

Description

Contextualizing Organosilanes in Advanced Materials and Chemical Sciences Research

Organosilanes are a versatile class of chemical compounds that bridge the gap between organic and inorganic materials. russoindustrial.ru Their unique structure, which typically includes a central silicon atom bonded to both organic and inorganic functional groups, allows them to act as coupling agents, adhesion promoters, and surface modifiers. researchgate.netsinosil.com This dual reactivity is fundamental to their widespread use in the development of advanced materials. zmsilane.com

In materials science, organosilanes are instrumental in creating composites, where they enhance the compatibility and bonding between organic polymers and inorganic fillers like silica (B1680970) or glass fibers. russoindustrial.runcsu.edu This results in materials with improved mechanical strength, durability, and thermal stability. nih.gov The silicon-carbon bond provides a stable backbone, while the reactive groups on the silicon atom can form strong covalent bonds with the surface of inorganic substrates. zmsilane.com

Significance of Aminofunctionalized Organosilanes in Contemporary Academic Investigations

Within the broader category of organosilanes, those that are aminofunctionalized hold particular importance in academic and industrial research. The presence of an amino group (a functional group containing a nitrogen atom bonded to hydrogen atoms) introduces a site of high reactivity and polarity. This amino functionality allows these silanes to form strong chemical bonds with a variety of organic polymers, particularly those with epoxy, urethane, or acrylic functionalities. sinosil.comdakenchem.com

The amino group can also act as a catalyst for the hydrolysis and condensation of the alkoxy groups on the silicon atom, facilitating the formation of a stable siloxane network (Si-O-Si) on the surface of a substrate. researchgate.net This self-assembling property is crucial for creating robust and durable surface modifications. Academic investigations frequently explore the use of aminofunctionalized organosilanes in applications such as corrosion protection for metals, where they form a protective barrier that adheres strongly to the metal surface. nih.gov They are also studied for their role in biomedical applications, such as the surface modification of implants to improve biocompatibility.

Specific Research Focus on 4-(Diethoxymethylsilyl)butylamine within Organosilicon Chemistry

Research on this compound would likely explore its efficacy as a coupling agent or adhesion promoter, comparing its performance to more commonly studied aminofunctionalized silanes like 3-aminopropyltriethoxysilane (B1664141) (APTES). nih.gov Investigations could focus on the influence of the butyl spacer length on the properties of the resulting material, or the effect of having only two ethoxy groups compared to the more common trialkoxysilanes. The synthesis of this specific molecule and its characterization using techniques like NMR and IR spectroscopy would be the initial steps in any dedicated research program.

Data on Related Aminofunctionalized Organosilanes

To provide context in the absence of specific data for this compound, the following table details some commonly researched aminofunctionalized organosilanes and their primary areas of academic and industrial interest.

| Compound Name | Chemical Formula | Primary Research Applications |

| 3-Aminopropyltriethoxysilane (APTES) | H₂N(CH₂)₃Si(OCH₂CH₃)₃ | Surface modification of biomaterials, adhesion promotion in composites, corrosion inhibition. nih.govnih.gov |

| 3-Aminopropyltrimethoxysilane (APTMS) | H₂N(CH₂)₃Si(OCH₃)₃ | Functionalization of nanoparticles, synthesis of hybrid organic-inorganic materials. |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) | H₂N(CH₂)₂NH(CH₂)₃Si(OCH₃)₃ | Adhesion promoter for difficult-to-bond substrates, crosslinking agent in polymers. dakenchem.com |

| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | CH₂OCHCH₂O(CH₂)₃Si(OCH₃)₃ | Coupling agent in epoxy-based composites, surface modification for biomedical applications. nih.gov |

This table illustrates the diversity of aminofunctionalized organosilanes and their wide range of applications, suggesting a potential avenue for future research into the specific properties and uses of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-[diethoxy(methyl)silyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO2Si/c1-4-11-13(3,12-5-2)9-7-6-8-10/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFFINXFNYQPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO2Si | |

| Record name | SILANE, (4-AMINOBUTYL)DIETHOXYMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893072 | |

| Record name | 4-(diethoxymethylsilyl)-1-Butanamine, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silane, (4-aminobutyl)diethoxymethyl- is a liquid. (EPA, 1998), Liquid; [CAMEO] | |

| Record name | SILANE, (4-AMINOBUTYL)DIETHOXYMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, (4-aminobutyl)diethoxymethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3037-72-7 | |

| Record name | SILANE, (4-AMINOBUTYL)DIETHOXYMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Diethoxymethylsilyl)-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3037-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (4-aminobutyl)diethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethoxymethylsilyl)butylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine, 4-(diethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(diethoxymethylsilyl)-1-Butanamine, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethoxy(methyl)silyl)butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-AMINOBUTYL)DIETHOXY(METHYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1NP885D0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SILANE, (4-AMINOBUTYL)DIETHOXYMETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Functionalization and Surface Modification Strategies Involving 4 Diethoxymethylsilyl Butylamine

Surface Attachment and Grafting Mechanisms on Inorganic Substrates

Silanization of Silica (B1680970) Surfaces with Aminosilanes

The process of silanization involves the covalent attachment of silane (B1218182) coupling agents to surfaces rich in hydroxyl groups, such as silica. For an aminosilane (B1250345) like 4-(Diethoxymethylsilyl)butylamine, the mechanism would initiate with the hydrolysis of its diethoxysilyl groups in the presence of trace amounts of water, converting them into reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) on the silica substrate, forming stable siloxane bonds (Si-O-Si) that anchor the molecule to the surface. The primary amine on the butyl linker provides a functional group for further chemical modifications. The presence of the amine can also catalyze the condensation reaction.

Influence of Reaction Conditions on Aminosilane Layer Formation and Structural Density

While no specific studies on this compound were found, research on other aminosilanes demonstrates that reaction conditions are critical for controlling the quality of the resulting layer.

Temperature: Higher reaction temperatures, typically in anhydrous solvents like toluene (B28343), can lead to denser and more ordered silane layers. Elevated temperatures provide the necessary energy to overcome hydrogen bonding between the amine groups and surface silanols, allowing for more vertically oriented molecules and a higher grafting density.

Solvent: Anhydrous solvents are often preferred to control the extent of silane polymerization in the solution before surface deposition. The presence of a controlled amount of water is necessary for the initial hydrolysis of the alkoxy groups.

Concentration and Time: The concentration of the aminosilane and the reaction time also influence the thickness and homogeneity of the grafted layer.

A summary of how reaction conditions generally affect aminosilane layers is presented below.

| Reaction Condition | Effect on Aminosilane Layer | Research Finding |

| Temperature | Higher temperatures (e.g., 70-90°C) in solution lead to denser, more stable layers. | Promotes more vertically positioned silanes and overcomes hydrogen bonding interactions. |

| Solvent | Anhydrous organic solvents (e.g., toluene) with trace water are optimal. | Controls hydrolysis and prevents uncontrolled polymerization in solution. |

| Water Content | A small amount of water is essential for hydrolysis of alkoxy groups to silanols. | Insufficient water leads to poor grafting, while excess water can cause extensive polymerization. |

Impact of Alkyl Linker Length in Aminosilane on Hydrolytic Surface Stability

The stability of the silane layer in aqueous environments is a crucial factor. Research on various aminosilanes has shown that the length of the alkyl chain separating the silicon atom from the amine group significantly impacts hydrolytic stability. The amine group can catalyze the hydrolysis of the siloxane bonds that anchor the molecule to the substrate, leading to the detachment of the layer. This is particularly problematic for short-chain aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES), where the amine can readily form a stable five-membered cyclic intermediate that facilitates hydrolysis.

For this compound, the butyl (C4) linker is slightly longer than the propyl (C3) linker. While this may offer some improvement in stability over APTES, studies on aminosilanes with longer chains, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES), indicate that longer linkers are more effective at preventing this intramolecular catalytic degradation, leading to significantly more stable surfaces in aqueous media.

| Aminosilane Linker Length | Hydrolytic Stability | Rationale |

| Short (e.g., Propyl) | Lower stability in aqueous media. | Amine group can form a stable cyclic intermediate, catalyzing siloxane bond hydrolysis. |

| Long (e.g., Hexyl) | Higher stability in aqueous media. | The longer chain hinders the formation of the intramolecular catalytic ring structure. |

Integration into Hybrid Organic-Inorganic Materials Architectures

Development of Hybrid Silica Bilayers from Organosilane Precursors

Hybrid materials composed of organic-inorganic layers can be created through the self-assembly of amphiphilic organosilane precursors. An organosilane like this compound, possessing a polar amine head and a hydrolyzable silyl (B83357) tail, could theoretically be used to form such structures. The process typically involves the hydrolysis and condensation of the organosilane in a controlled manner, leading to the formation of lamellar assemblies or bilayers. The structure of these hybrid materials is influenced by factors such as the catalyst used (acid or base) and subsequent thermal treatment. However, no literature specifically describes the use of this compound for creating hybrid silica bilayers.

Fabrication of Hybrid Fibrous Nanomaterials via Sol-Gel Processes and Electrospinning

The sol-gel process, combined with electrospinning, is a versatile method for producing hybrid nanofibers. In this technique, a polymer solution is mixed with a silica precursor, such as an organosilane. The sol-gel reaction leads to the formation of a silica network within the polymer matrix. During electrospinning, this hybrid solution is ejected through a nozzle under a high electric field, forming continuous nanofibers.

An aminosilane like this compound could be incorporated into such a system to introduce amino functionalities onto the surface of the nanofibers. These functional groups can enhance properties like biocompatibility or provide sites for further chemical attachment. The process allows for the creation of materials with high surface area and porosity, suitable for applications in tissue engineering, filtration, and catalysis. Despite the potential, no studies have been published detailing the use of this compound in the fabrication of hybrid fibrous nanomaterials.

Post-Synthetic Grafting and Cocondensation Approaches for Hybrid Material Synthesis

The creation of advanced hybrid materials often relies on the precise placement of organic functional groups within an inorganic matrix. Two predominant methods for achieving this are post-synthetic grafting and co-condensation, both of which can effectively utilize aminosilanes like this compound.

Post-Synthetic Grafting: This method involves first creating a porous inorganic structure, typically silica, and then chemically attaching functional molecules to its surface. The process generally involves stirring the pre-formed mesoporous silica with the organosilane in a solvent such as toluene, often under reflux conditions. researchgate.net This strategy is advantageous when the goal is to maximize the number of functional groups on the material's surface. researchgate.net The amine group of this compound can be covalently grafted onto surfaces to immobilize the molecule, which can prevent leaching and enhance the material's durability for applications like carbon capture. chemrxiv.orgresearchgate.net While this approach is effective, the distribution of the organic moieties on the surface can be difficult to control. researchgate.net Recent advancements have focused on developing new synthetic equivalents to traditional trialkoxysilanes and improved grafting methods to overcome limitations like sensitivity to hydrolysis and slow reaction rates. rsc.org

Co-condensation: In contrast, the co-condensation approach involves the simultaneous hydrolysis and condensation of a primary silica source, like tetraethylorthosilicate (TEOS), and a functional organosilane such as this compound. researchgate.net This technique integrates the functional group directly into the material's framework as it forms. It is a common strategy for producing functionalized periodic mesoporous organosilicas (PMOs). semanticscholar.org The co-condensation of bridged organosilane precursors, directed by a surfactant template, is a key method for creating PMOs with diverse functionalities and controlled hierarchical structures. rsc.org

Design and Synthesis of Periodically Mesoporous Organosilicas (PMOs)

Periodic mesoporous organosilicas (PMOs) are a class of hybrid materials characterized by large surface areas, well-defined nanoporous structures, and the presence of organic functional groups integrated within their silica framework. rsc.org The design and synthesis of PMOs can be tailored for specific applications by carefully selecting the organosilane precursors.

The synthesis is typically a surfactant-directed polycondensation process. rsc.org For instance, a surfactant like cetyltrimethylammonium chloride (CTAC) is used to form micelles in a basic solution, which act as a template. semanticscholar.org Bridged organosilane precursors, such as bis(triethoxysilyl)ethane (BTSE), are then introduced along with a functional organosilane. semanticscholar.org In this context, this compound would serve as the functional precursor, introduced via co-condensation with the primary framework-forming silane. This direct synthesis method allows for the incorporation of the butylamine (B146782) functionality throughout the material's structure. semanticscholar.org The choice of reaction conditions, such as using a basic environment, can ensure the formation of well-ordered mesostructures, like the MCM-41 type. rsc.org After the organosilica framework is formed around the surfactant template, the surfactant is removed through extraction, yielding a functionalized, porous material. semanticscholar.orgmdpi.com This approach allows for the creation of materials with tailored properties for use in catalysis, sensing, and drug delivery. rsc.org

Tailored Functionalization for Specific Research Applications

Strategies for Modulating Hydrophobicity and Hydrophilicity of Modified Surfaces

The ability to control the surface energy of a material—specifically its hydrophobic (water-repelling) or hydrophilic (water-attracting) character—is critical for a vast range of applications. This compound possesses distinct chemical moieties that allow for such modulation. The diethoxymethylsilyl group, along with the butyl chain, imparts a significant degree of hydrophobicity to a surface. Conversely, the terminal primary amine group (-NH2) can be protonated under acidic conditions to form an ammonium (B1175870) salt (-NH3+), which is highly hydrophilic.

This dual nature allows for the creation of "smart" surfaces whose wettability can be switched by changing the pH of the surrounding environment. By grafting this compound onto a substrate, a surface can be rendered hydrophobic in a neutral or basic environment. Upon exposure to an acidic solution, the surface becomes hydrophilic. This reversible control over surface properties is a key strategy in developing materials for controlled release systems, microfluidics, and biocompatible coatings.

Remote Functionalization of Olefins through Removable Silyl Group Incorporation in Metathesis Reactions

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, widely used in the synthesis of molecules for materials science and medicine. caltech.edu A significant challenge in ring-closing metathesis (RCM) is controlling the stereochemistry (E/Z configuration) of the resulting double bond. nih.gov

A sophisticated strategy to address this involves the temporary incorporation of a silyl group onto one of the olefinic carbons. nih.gov This silyl group acts as a removable directing group. Its steric bulk influences the pathway of the metathesis reaction, favoring the formation of one isomer over the other, often leading to high Z-selectivity. nih.govrsc.org For example, introducing a silyl group to a di-olefinic substrate can effectively control the geometry of the macrocycle formed via RCM. nih.gov After the metathesis reaction is complete, the silyl group can be cleaved through protodesilylation, yielding the desired, stereochemically defined olefin. nih.gov This approach not only provides access to macrocycles that are otherwise difficult to synthesize but also leaves a site on the product that can be used for further functionalization. nih.gov While not directly cited for this compound, the principle applies to organosilanes used in this type of advanced organic synthesis.

Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes

Thiol-ene chemistry offers a rapid and efficient "click" reaction mechanism for polymerization, producing no byproducts and exhibiting low volumetric shrinkage. nih.gov This makes it highly suitable for applications such as dental impression materials. nih.govpocketdentistry.com Polysiloxanes are excellent candidates for this chemistry due to their flexibility, mechanical integrity, and amenability to functionalization. nih.govpocketdentistry.com

The synthesis of thiol-ene functionalized siloxanes involves creating siloxane oligomers with pendant thiol (-SH) and ene (typically allyl, -CH2-CH=CH2) groups. This is achieved through the acid-catalyzed hydrolytic condensation of corresponding functional alkoxysilane monomers. nih.gov For example, an allyl-functionalized silane can be synthesized from an aminosilane precursor like 3-(aminopropylmethyl)diethoxy silane. nih.govpocketdentistry.com Similarly, this compound could serve as a foundational monomer. Its amine group could be modified to bear an ene or thiol functionality prior to polymerization, or it could be incorporated as a non-reactive spacer to modulate the properties of the final crosslinked network. The choice of pendant groups on the siloxane backbone allows for precise manipulation of the material's properties, such as crosslink density and surface energy. nih.gov The resulting functionalized oligomers can then be crosslinked, often through photo-initiation, to form a stable elastomeric network. rsc.org

Incorporation of Functional Aminophosphonate Groups

α-Aminophosphonates are structural analogues of α-amino acids and exhibit a wide range of biological activities, making them valuable in medicinal chemistry and as agrochemicals. nih.govnih.gov A primary route for their synthesis is the Kabachnik-Fields reaction, a one-pot condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. nih.govresearchgate.net

The primary amine of this compound makes it an ideal starting material for this reaction. By reacting it with a ketone and diethyl phosphite, a 1-(3-silylpropylamino)cycloalkylphosphonate can be synthesized under mild, catalyst-free conditions. researchgate.net This methodology allows for the introduction of a functional aminophosphonate group onto a silane molecule. researchgate.net The resulting aminophosphonate-functionalized silane can then be used in subsequent polymerization or grafting reactions. For instance, it can undergo hydrolysis and condensation to form siloxane oligomers or polymers containing pendant aminophosphonate groups, creating new hybrid materials with potential applications derived from the combined properties of the siloxane and the bioactive phosphonate (B1237965) moiety. researchgate.net

Mechanistic and Computational Investigations of 4 Diethoxymethylsilyl Butylamine Interactions

Hydrolytic Stability Mechanisms of Aminosilane-Derived Layers

A significant challenge in the application of aminosilane-functionalized surfaces, especially in aqueous environments, is the potential degradation of the silane (B1218182) layer over time. nih.gov The stability of the crucial siloxane bonds (Si-O-Si) that anchor the silane to the substrate and form the cross-linked network is paramount.

Amine-Catalyzed Siloxane Bond Hydrolysis Pathways

The inherent functionality of aminosilanes introduces a unique chemical pathway for their own degradation. The amine group, intended for secondary surface functionalization, can act as a catalyst in the hydrolysis of the siloxane bonds that form the layer. nih.gov This degradation is a major concern for the long-term performance of devices and materials that rely on these coatings in aqueous or humid conditions. acs.org

Research has identified two primary amine-catalyzed hydrolysis mechanisms:

Intramolecular Catalysis: The amine functionality can attack the silicon atom of the same molecule, forming a stable five-membered cyclic intermediate. This configuration facilitates the cleavage of the Si-O-Si bond, leading to the detachment of the silane molecule from the surface or the breakdown of the cross-linked layer. nih.govmtholyoke.edu

Intermolecular Catalysis: An amine group on one silane molecule can catalyze the hydrolysis of a siloxane bond on an adjacent molecule. This process contributes to the collective degradation and loss of the entire silane layer from the substrate. nih.gov

The catalytic role of the amine group is a double-edged sword; it can facilitate the initial attachment and grafting process but also promotes the subsequent detachment under aqueous conditions. nih.gov

Influence of pH and Temperature on the Kinetics of Hydrolysis

The rate of hydrolysis of aminosilane (B1250345) layers is highly dependent on environmental conditions, primarily pH and temperature. Both acidic and alkaline conditions are known to accelerate the hydrolysis of siloxane bonds compared to a neutral pH environment. researchgate.netresearchgate.net

The kinetics of hydrolysis are significantly influenced by pH. For instance, studies on aminopropyltrimethoxysilane (APTMS) have shown that adjusting the pH of the silanization bath has a profound effect on the resulting surface chemistry. The rate of hydrolysis is generally slow at neutral pH. researchgate.net However, in acidic solutions, H+ ions can protonate the alkoxy groups on the silane, making them better leaving groups and thus speeding up the hydrolysis reaction. researchgate.net Conversely, at high pH, while the initial hydrolysis may be slower than in acidic conditions, the condensation of silanol (B1196071) groups to form siloxane bonds is significantly promoted. researchgate.net

Temperature also plays a critical role. Increasing the temperature generally accelerates the rate of hydrolysis. capes.gov.br However, when used during the deposition phase, higher temperatures (e.g., 70°C) can lead to the formation of thicker, denser silane films, which in turn exhibit greater hydrolytic stability compared to layers prepared at lower temperatures. acs.org This enhanced stability is attributed to a more completely cross-linked siloxane network that is more resistant to water penetration. nih.gov

| pH of Treating Bath | Resulting Grafting Content | Observations |

|---|---|---|

| 1-2 (Acidic) | ~58% | High grafting content due to efficient silane hydrolysis. |

| 7 (Neutral) | Data point not specified, but hydrolysis and condensation are slow. researchgate.net | Less efficient grafting compared to acidic or alkaline conditions. |

| Very Alkaline | ~29% | Grafting content declines, likely due to poor hydrolysis of precursor molecules at very high pH. researchgate.net |

Factors Governing Grafting Density and Resultant Surface Structure

The density and structure of the grafted aminosilane layer are not random but are governed by a combination of factors that can be controlled to tailor the final surface properties.

Key factors include:

Reaction Conditions: As noted, performing the silanization in an anhydrous solvent like toluene (B28343) at elevated temperatures (e.g., 70°C) produces denser and more hydrolytically stable layers than vapor-phase deposition or lower-temperature solution-phase methods. nih.gov The deposition time also influences layer thickness and, consequently, its stability. acs.org

Surface Silanol Density: The number of reactive hydroxyl (-OH) groups on the substrate surface is a critical limiting factor for the initial attachment of silane molecules. The density of these silanol groups can be influenced by pre-treatment methods, and it decreases at higher temperatures. nih.gov

Silane Structure and Concentration: The molecular structure of the aminosilane itself, including the size of its ligands, affects how it packs on the surface. For example, a smaller aminosilane ligand may allow for a higher initial surface coverage by reacting with more silanol groups. nih.gov Furthermore, studies using molecular dynamics have shown that there is an optimal grafting density for achieving desired material properties; a density that is too high can lead to incomplete reactions with the matrix material and a decrease in thermomechanical performance. nih.govmdpi.com

Computational Modeling of Molecular and Interfacial Interactions

To complement experimental investigations, computational modeling provides powerful insights into the molecular-level interactions of aminosilanes like 4-(Diethoxymethylsilyl)butylamine with various substrates. These methods allow for the prediction and analysis of behaviors that are difficult to observe directly.

Density Functional Theory (DFT) Studies on Organosilane Adsorption onto Substrates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the adsorption of organosilanes on substrates like silica and titania. rutgers.eduresearchgate.net

DFT calculations can determine key parameters of the adsorption process:

Adsorption Energies: By calculating the energy change upon adsorption, DFT can predict the strength and stability of the bond between the silane and the substrate. For example, studies on organosulfur compounds adsorbing on Ag-TiO2 surfaces used DFT to show that binding occurs selectively through the Ag atom and that adsorption energies increase with the size of the molecule's aromatic system. researchgate.net A similar approach can be used to model the interaction of the amine group of this compound with surface sites.

Adsorption Geometries: DFT can optimize the geometric configuration of the adsorbed molecule, revealing the most stable orientation (e.g., upright vs. flat-lying) and the specific atoms involved in bonding. acs.org

Surface Stress: The adsorption of molecules onto a surface can induce mechanical stress. DFT calculations have been used to compute these adsorbate-induced surface stress changes, which correlate with experimental observations. researchgate.net

Electronic Interactions: DFT provides insight into the electronic interactions during adsorption, such as the transfer of electron density between the adsorbate and the substrate, which is crucial for understanding the nature of the chemical bond formed. mdpi.com

Catalytic Activity of Aminosilane Moieties

The presence of both an amine group and hydrolyzable silyl (B83357) ethers within the same molecule imparts unique catalytic properties to this compound and related aminosilanes. These functionalities can act independently or cooperatively to catalyze a variety of chemical transformations, most notably the formation of siloxane bonds and participation in metal-catalyzed reactions.

Role of Amine Groups in Catalyzing Siloxane Bond Formation

The primary amine group in aminosilanes like this compound plays a crucial role in catalyzing the hydrolysis and subsequent condensation of the silyl ether groups to form siloxane (Si-O-Si) bonds. This autocatalytic behavior is a key feature in the application of these compounds as coupling agents and in the formation of silicone polymers.

Mechanistic insights from computational and experimental studies on analogous aminosilanes, such as (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS) and aminopropyltriethoxysilane (APTES), shed light on this catalytic process. First-principles investigations have shown that simple amines like ethylamine (B1201723) can significantly lower the energy barrier for the condensation of silicic acid. acs.org They achieve this by altering the reaction mechanism from a one-step process to a two-step SN2-like mechanism involving a pentacoordinate silicon intermediate. acs.org This amine-promoted pathway has a substantially lower activation energy compared to the uncatalyzed reaction. acs.org

Kinetic and computational studies on the reaction of APDMS with silanols have suggested a second-order catalytic reaction where a second molecule of the aminosilane acts as a catalyst. nih.gov In this proposed mechanism, one aminosilane molecule positions itself to facilitate proton transfer, thereby lowering the activation energy for the condensation reaction. nih.gov The reaction rate is also highly dependent on the solvent, with non-polar solvents like hexane (B92381) showing faster rates than polar solvents such as tetrahydrofuran (B95107) (THF), which can competitively form hydrogen bonds. nih.gov

Recent research on APTES has indicated that the amine functionality kinetically promotes homo-condensation, leading to the formation of a physisorbed network of polysiloxanes, rather than extensive direct grafting onto silica surfaces. acs.org This suggests that the primary catalytic role of the amine is in the self-condensation of the aminosilane.

Furthermore, the formation of homoconjugated acid-base pairs from amines and acids has been shown to be highly effective in catalyzing silanol polycondensation while minimizing the formation of undesirable cyclic byproducts. nih.gov The amine group of an aminosilane can participate in such cooperative catalysis, where it can both electrophilically and nucleophilically activate the silanol for condensation. nih.gov The efficiency of this catalysis is influenced by factors such as the concentration of water and the specific nature of the alkyl group separating the amine and the silicon atom. researchgate.netresearchgate.net

Table 1: Proposed Catalytic Roles of Amine Groups in Siloxane Formation

| Catalytic Role | Description | Key Findings | Supporting Evidence |

| Base Catalysis | The amine group acts as a base to deprotonate a silanol (Si-OH), forming a more nucleophilic silanolate anion (Si-O⁻), which then attacks another silicon atom. | Alters reaction mechanism to a lower energy pathway. | First-principles calculations on ethylamine and silicic acid. acs.org |

| Bifunctional Catalysis | A second aminosilane molecule acts as a catalyst, facilitating proton transfer in the transition state. | Reaction is second-order with respect to the aminosilane. | Kinetic and computational studies of (3-aminopropyl)dimethylmethoxysilane. nih.gov |

| Cooperative Catalysis | Formation of homoconjugated acid-base pairs that can simultaneously activate the silanol electrophilically and nucleophilically. | Leads to high molecular weight polymers with low cyclic byproducts. | Studies on homoconjugated acid catalysts for silanol polycondensation. nih.gov |

| Promotion of Homo-condensation | The amine group kinetically favors the reaction between aminosilane molecules over reaction with surface silanols. | Leads to the formation of physisorbed polysiloxane networks. | Solid-state 29Si NMR studies of APTES on silica surfaces. acs.org |

Involvement in Metal-Catalyzed Asymmetric Reductions and Coupling Reactions

While the primary catalytic function of the aminosilane moiety is in siloxane chemistry, the amine and silane groups can also be involved in metal-catalyzed reactions, although often in different capacities. Organosilanes, in general, are widely used as reducing agents in metal-catalyzed asymmetric reductions of various prochiral substrates, including ketones and imines. researchgate.net In these reactions, which are technically hydrosilylations, the organosilane provides the hydride for the reduction, and the asymmetry is induced by a chiral ligand complexed to the metal center. researchgate.net

The amine functionality of compounds like this compound allows them to act as ligands for metal centers. While specific studies on the use of this compound as a chiral ligand are not prevalent, analogous chiral amino alcohols and amino acid-derived formamides have been successfully employed as organocatalysts or ligands in the asymmetric reduction of imines with silanes like trichlorosilane. nih.govrsc.orgresearchgate.net This suggests the potential for chiral derivatives of aminosilanes to participate directly in inducing enantioselectivity.

More commonly, aminosilanes are utilized to immobilize metal catalysts onto solid supports, such as silica. researchgate.netgelest.com The aminosilane first functionalizes the surface, and the amine group then serves as an anchor point for the metal complex. This approach is valuable for creating heterogeneous catalysts that are easily separable from the reaction mixture. For instance, aminosilane-modified mesoporous silica has been used to support palladium catalysts for coupling reactions. gelest.com

Table 2: Involvement of Aminosilanes in Metal-Catalyzed Reactions

| Role | Reaction Type | Description | Example |

| Reducing Agent | Asymmetric Hydrosilylation | The organosilane donates a hydride to a prochiral substrate in the presence of a chiral metal catalyst. | Asymmetric reduction of prochiral ketones using an organosilane and a chiral metal complex. researchgate.net |

| Ligand/Organocatalyst | Asymmetric Reduction | A chiral aminosilane or a derivative acts as a Lewis basic catalyst to activate a reducing agent like trichlorosilane. | Enantioselective reduction of ketimines catalyzed by an N-methyl valine-derived formamide. nih.gov |

| Immobilization Agent | Heterogeneous Catalysis | The aminosilane functionalizes a solid support (e.g., silica), and the amine group anchors a metal catalyst. | Palladium supported on aminosilane-modified silica for coupling reactions. gelest.com |

Applications in Advanced Materials and Chemical Systems Research

Materials Science Research and Development

In materials science, 4-(Diethoxymethylsilyl)butylamine is instrumental in the development of new materials with tailored properties. Its ability to form covalent bonds with both organic polymers and inorganic substrates is a key factor in its utility.

Organic-inorganic hybrid materials are a class of materials that combine the properties of both organic and inorganic components at the molecular or nanometer scale. The use of organofunctional silanes like this compound as precursors allows for the creation of hybrid materials with precisely controlled nanostructures. gmidental.com The amine group can interact with or be incorporated into an organic polymer matrix, while the silyl (B83357) group, upon hydrolysis and condensation, forms a stable siloxane network (Si-O-Si). This process enables the synthesis of materials with tunable properties, such as mechanical strength, thermal stability, and chemical resistance, by varying the ratio of the organic and inorganic components.

The sol-gel process is a versatile method for creating these hybrid materials from molecular precursors. mdpi.com In this process, the hydrolysis and condensation of alkoxysilanes, such as this compound, lead to the formation of a sol (a colloidal suspension of solid particles in a liquid) which then evolves into a gel (a solid three-dimensional network). The final properties of the material are highly dependent on the reaction conditions and the nature of the precursors used.

A key advantage of using precursors like this compound is the ability to introduce specific functionalities into the final material. The butylamine (B146782) group can serve as a site for further chemical reactions, allowing for the grafting of other molecules or the creation of specific interaction sites within the material's nanostructure.

The sol-gel process is widely used to create thin, protective coatings on various substrates. gmidental.com When this compound is incorporated into a sol-gel formulation, the resulting coating can be designed for the regulated release of active molecules. The amine groups within the silica-based matrix can be protonated or deprotonated depending on the pH of the surrounding environment, which in turn can influence the coating's porosity and the diffusion rate of entrapped molecules.

These coatings can act as reservoirs for various agents, such as corrosion inhibitors or biocides. mdpi.com The release of these agents can be triggered by changes in environmental conditions, such as pH or the presence of specific ions, leading to a "smart" or "self-healing" coating. For example, in the presence of a corrosive environment, the coating could release an inhibitor to protect the underlying substrate. researchgate.net The rate of release can be controlled by tailoring the composition and cross-linking density of the sol-gel matrix. gmidental.com

The versatility of the sol-gel method allows for the creation of coatings with a wide range of properties on various materials, including metals and their alloys. mdpi.commdpi.com The ability to form a strong bond with the substrate is crucial for the coating's durability and effectiveness. gmidental.com

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of materials one atomic layer at a time, enabling precise thickness control and conformality on complex three-dimensional structures. nih.govucsd.edu Area-selective ALD is an advanced form of this technique where deposition occurs only on specific, predefined areas of a substrate. nih.govresearchgate.net

This compound can be used to functionalize surfaces to control where ALD occurs. By selectively applying a self-assembled monolayer (SAM) of this aminosilane (B1250345) to a surface, the growth of the ALD film can be either promoted or inhibited in those areas. The amine groups of the silane (B1218182) can react with certain ALD precursors, creating a nucleation site for film growth. Conversely, the organic tail of the silane can render the surface inert to other ALD precursors, preventing deposition. researchgate.net

This "bottom-up" approach to nanofabrication is of great interest for the manufacturing of next-generation nanoelectronics and other advanced devices, as it can reduce the number of complex and costly lithography steps. nih.govyoutube.com The ability to precisely control the placement of materials at the nanoscale is a critical challenge in modern manufacturing. youtube.com

This compound can be used as a coupling agent to improve this adhesion. When applied to the surface of the reinforcing fibers, the diethoxymethylsilyl group can react with hydroxyl groups on the fiber surface, forming strong covalent bonds. The butylamine part of the molecule then extends into the polymer matrix and can react with the polymer chains, creating a chemical bridge across the interface. researchgate.net

This improved interfacial adhesion leads to more efficient stress transfer from the matrix to the stronger fibers, resulting in a composite material with enhanced mechanical properties, such as tensile strength and impact resistance. researchgate.netnih.gov The use of silane coupling agents is a well-established and effective method for improving the performance of a wide range of composite materials.

Catalysis Research

In the field of catalysis, this compound can play a role in the development of more efficient and robust catalytic systems.

Heterogeneous catalysts are materials where the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. A key component of many heterogeneous catalysts is the support material, which serves to disperse and stabilize the active catalytic species, preventing their aggregation and deactivation. nih.govresearchgate.net

This compound can be used to modify the surface of support materials like silica (B1680970) or alumina. By grafting the aminosilane onto the support surface, the amine groups can act as anchoring sites for metal nanoparticles or complexes that are the active catalysts. rsc.org This provides a method for creating highly dispersed and stable catalysts.

The nature of the support and its interaction with the active phase can significantly influence the catalyst's activity, selectivity, and lifetime. nih.govresearchgate.netrsc.org By functionalizing the support with molecules like this compound, it is possible to tune these interactions and design more effective heterogeneous catalysts for a variety of chemical transformations. magtech.com.cnchemrxiv.org

Data Tables

Table 1: Applications of this compound in Materials Science

| Application Area | Specific Use | Key Function of this compound | Resulting Material/System |

| Hybrid Materials | Precursor | Forms a siloxane network and provides organic functionality. | Tunable hybrid materials with defined nanostructures. |

| Coatings | Component of sol-gel formulation | Creates a matrix for controlled release of active agents. | Sol-gel coatings for regulated release systems. |

| Nanofabrication | Surface functionalization agent | Promotes or inhibits ALD growth on specific areas. | Patterned thin films for nanoelectronics. |

| Composites | Coupling agent | Enhances bonding between reinforcing fibers and polymer matrix. | Advanced composite materials with improved mechanical properties. |

Table 2: Role in Heterogeneous Catalysis

| Catalysis Aspect | Role of this compound | Mechanism | Outcome |

| Catalyst Support | Surface modifier | Anchors active catalytic species to the support material. | Highly dispersed and stable heterogeneous catalysts. |

Organosilanes as Reductants and Reagents in Metal-Catalyzed Organic Transformations

While the direct application of this compound as a primary reductant in large-scale industrial metal-catalyzed reactions is not extensively documented, the broader class of organosilanes, particularly those containing Si-H bonds, are well-established as effective reducing agents. These reagents are instrumental in various metal-catalyzed transformations, including hydrosilylation and reduction reactions. The reactivity of the silyl group in this compound, following potential transformations to a hydrosilane, would be central to its function in this context.

In typical metal-catalyzed reductions, an organohydrosilane transfers a hydride to an unsaturated substrate, facilitated by a transition metal catalyst. This process is fundamental in organic synthesis for the reduction of functional groups like aldehydes, ketones, and esters. The presence of the butylamine moiety in this compound introduces the potential for intramolecular catalysis or modification of the catalyst's electronic and steric environment, should it be coordinated to the metal center. This dual functionality could, in principle, be leveraged to design more sophisticated catalytic systems with enhanced selectivity and efficiency.

Advanced Chemical Synthesis and Polymer Science

The distinct functionalities of this compound make it a valuable component in the construction of complex molecules and polymers. The amine group provides a site for a wide range of chemical modifications, while the diethoxymethylsilyl group offers a pathway for the formation of stable siloxane linkages.

Intermediate Compounds in the Synthesis of Complex Organosilicon Architectures

The dual reactivity of this compound positions it as a key intermediate in the synthesis of intricate organosilicon structures, such as dendrimers and other branched macromolecules. The amine functionality can serve as a reactive site for the attachment of various molecular branches, while the silyl group can act as a point of convergence or as a peripheral functional group that can be further modified.

For instance, the amine can undergo reactions with acyl chlorides, isocyanates, or epoxides to build up dendritic structures generation by generation. The diethoxymethylsilyl groups can then be hydrolyzed and condensed to form a polysiloxane core or to link different dendritic wedges together. This approach allows for the precise control over the size, shape, and surface functionality of the resulting macromolecule. The ability to create such well-defined, three-dimensional architectures is of significant interest for applications in areas like drug delivery, catalysis, and nanoscale electronics.

Precursors for the Design and Synthesis of Functionalized Polymers and Oligomers

In the field of polymer science, this compound serves as a versatile precursor for the synthesis of functionalized polymers and oligomers. The amine group can be used to incorporate specific functionalities into a polymer chain, either by acting as an initiator for polymerization reactions or by post-polymerization modification of a pre-existing polymer.

The diethoxymethylsilyl group provides a mechanism for cross-linking or surface modification. Upon hydrolysis, the resulting silanol (B1196071) groups can condense with each other or with other hydroxyl-containing surfaces to form stable siloxane bonds (Si-O-Si). This property is particularly useful for the preparation of coatings, adhesives, and composite materials with enhanced thermal and mechanical properties. For example, polymers functionalized with this compound can be used to treat surfaces to improve adhesion, hydrophobicity, or biocompatibility.

The table below summarizes the key reactive groups of this compound and their roles in the synthesis of advanced materials.

| Functional Group | Reactive Nature | Role in Synthesis | Resulting Structures |

| Amine (-NH2) | Nucleophilic | Chain initiation, branching, functionalization | Dendrimers, functionalized polymers |

| Diethoxymethylsilyl | Hydrolyzable | Cross-linking, surface modification, core formation | Polysiloxanes, coatings, hybrid materials |

The strategic utilization of these functionalities allows for the rational design of materials with tailored properties, underscoring the importance of this compound as a valuable tool in modern chemical synthesis and materials science.

Future Directions and Emerging Research Areas in 4 Diethoxymethylsilyl Butylamine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of organosilanes often relies on platinum-based catalysts and processes that can be energy-intensive and generate significant waste. rsc.org A major thrust in the field is the development of greener and more sustainable synthetic routes.

Key Research Thrusts:

Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts, such as platinum, with more abundant and less toxic alternatives like iron, cobalt, and nickel for hydrosilylation reactions. nih.govacs.org These efforts aim to reduce the environmental impact and cost of organosilane production.

Direct Synthesis Processes: The Müller-Rochow direct process, a cornerstone of organosilane synthesis, is being revisited and optimized for greater efficiency and selectivity. mdpi.com Research is focused on developing direct synthesis methods for a wider range of functionalized silanes, potentially including precursors to 4-(Diethoxymethylsilyl)butylamine.

Dehydrocoupling Catalysis: Si-N dehydrocoupling, which forms a silicon-nitrogen bond with the release of hydrogen gas, represents a sustainable alternative to traditional methods that use corrosive chlorosilanes and generate ammonium (B1175870) salt waste. rsc.org This approach offers a more atom-economical and environmentally friendly route to aminosilanes.

Sol-Gel Chemistry Innovations: Advances in sol-gel chemistry are enabling the synthesis of organoalkoxysilanes under milder and more environmentally friendly conditions. researchgate.netmdpi.com These methods offer greater control over the final material properties and can be adapted for the synthesis of complex structures incorporating this compound.

Table 1: Comparison of Catalytic Approaches for Organosilane Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Platinum-Based | High activity and selectivity | High cost, potential for environmental contamination |

| Earth-Abundant Metals (Fe, Co, Ni) | Low cost, reduced environmental impact | Can be sensitive to air and moisture nih.gov |

| Enzymatic Catalysis | High selectivity, mild reaction conditions | Limited substrate scope, potential for enzyme denaturation |

Application of Advanced Characterization Techniques for Functionalized Surfaces and Hybrid Architectures

A deep understanding of the structure and properties of surfaces and materials modified with this compound is crucial for optimizing their performance. The development of advanced characterization techniques is providing unprecedented insights into these systems at the nanoscale.

Key Techniques and Applications:

Dynamical Force Microscopy (DFM): DFM is being used to study the mechanical properties and homogeneity of self-assembled monolayers of organosilanes on silica (B1680970) surfaces. arxiv.orgresearchgate.net This technique can provide information on the height and elastic modulus of the grafted organic layers.

Imaging Ellipsometry: This non-destructive technique is ideal for characterizing the thickness and homogeneity of thin silane (B1218182) films. parksystems.com It can resolve differences between monolayers and bilayers and detect variations in homogeneous films.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the surface composition of functionalized materials and confirming the attachment of silane molecules through the detection of elements like silicon and nitrogen. byu.edu

High-Sensitivity Low-Energy Ion Scattering (HS-LEIS): This surface-sensitive technique can be used to confirm a significant decrease in the number of free surface silanols after silanization, indicating successful surface modification. byu.edu

In Situ Raman Spectroscopy: This technique can be employed to study the intermediate species formed during catalytic reactions involving silanes, providing valuable mechanistic insights. nih.govacs.org

Table 2: Advanced Characterization Techniques for Silanized Surfaces

| Technique | Information Obtained | Advantages | Limitations |

| Dynamical Force Microscopy (DFM) | Mechanical properties, homogeneity, layer height arxiv.orgresearchgate.net | High spatial resolution | Can be sensitive to tip-sample interactions |

| Imaging Ellipsometry | Film thickness, homogeneity, optical properties parksystems.com | Non-destructive, fast | Requires a reflective substrate |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state byu.edu | Surface sensitive | Requires ultra-high vacuum |

| High-Sensitivity Low-Energy Ion Scattering (HS-LEIS) | Outermost atomic layer composition byu.edu | Extremely surface sensitive | Can be destructive to the sample |

Rational Design Principles for Next-Generation Organosilane-Based Materials

The ability to tailor the properties of materials at the molecular level is a key goal of materials science. Rational design principles are being developed to guide the synthesis of organosilane-based materials with specific functionalities.

Key Design Principles:

Control of Surface Functionality: The choice of organosilane, including the length of the alkyl chain and the nature of the functional group, plays a critical role in determining the properties of the resulting material. nih.govacs.org For example, the length of the alkyl linker in aminosilanes can influence the hydrolytic stability of the functionalized surface. acs.org

Tuning Interfacial Interactions: The structure of the silane modifier can be rationally designed to optimize the interface between organic and inorganic components in nanocomposites, leading to improved mechanical and thermal properties. nih.gov

Imprinting and Templating: Template-based approaches are being used to create imprinted sol-gel materials with specific recognition sites for target molecules, such as metal ions. unt.edu This allows for the development of highly selective separation and sensing materials.

Hierarchical Structures: Nature provides inspiration for the creation of hierarchical structures with superior properties. mdpi.com By controlling the self-assembly of organosilanes, it is possible to create complex, multi-scale materials with enhanced functionality.

Expanding the Scope of Catalytic Applications Involving Aminofunctionalized Silanes

The amine functionality in compounds like this compound offers unique catalytic properties that are being explored in a variety of applications.

Emerging Catalytic Roles:

Curing Agents: Aminofunctional silanes can act as curing agents for epoxy and urethane resins, with the silanol (B1196071) portion of the molecule forming stable siloxane bonds. sinosil.com This can lead to improved chemical resistance, UV resistance, and hardness in the final product.

Dehydrocoupling Catalysis: Aminosilanes are being investigated as catalysts for the dehydrocoupling of amines and silanes, a process that forms Si-N bonds. rsc.org This has the potential for more sustainable synthesis of silicon-containing polymers.

Intramolecular Catalysis: The amine group in aminosilanes can catalyze the hydrolysis of siloxane bonds, a property that needs to be carefully considered in the design of stable functionalized surfaces. nih.gov Conversely, this catalytic activity can be harnessed for controlled release applications.

Support for Metal Nanoparticles: The amine groups on functionalized surfaces can serve as anchoring sites for metal nanoparticles, creating robust catalysts for a variety of chemical transformations. researchgate.net

Synergistic Approaches Integrating Computational and Experimental Research for Predictive Material Design

The integration of computational modeling with experimental research is accelerating the discovery and development of new materials. This synergistic approach allows for a deeper understanding of structure-property relationships and the ability to predict material behavior before synthesis.

Key Integrated Approaches:

Quantum Chemistry Methods: Quantum chemistry calculations are being used to study the reaction mechanisms of silane chemistry, including the role of solvents and the estimation of activation energies. acs.orgnih.gov This provides valuable insights that can guide the optimization of reaction conditions.

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to model the self-assembly of organosilanes on surfaces and to predict the structure and properties of the resulting monolayers.

Machine Learning and AI: Machine learning algorithms are being developed to predict the properties of materials based on their chemical structure. mit.edursc.org This can significantly speed up the materials discovery process by identifying promising candidates for synthesis and testing.

Multiscale Modeling: Multiscale modeling approaches combine different computational techniques to study materials at multiple length scales, from the atomic to the macroscopic level. nih.govmaterialsdesign.com This allows for a more comprehensive understanding of material behavior and performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.